molecular formula C11H13NO2 B2894710 5-(2-methoxyethoxy)-1H-indole CAS No. 947380-09-8

5-(2-methoxyethoxy)-1H-indole

Cat. No.: B2894710
CAS No.: 947380-09-8
M. Wt: 191.23
InChI Key: FPLAYGBHGUOPLD-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 2-methoxyethoxy substituent at the 5-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(2-methoxyethoxy)-1H-indole are not yet fully understood due to limited research data. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the indole core and methoxyethoxy side chain of the compound .

Cellular Effects

It is possible that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methoxyethoxy)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-1H-indole with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxyethoxy)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the 5-position can be further functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products Formed:

    Oxidation: Formation of indole-5-carboxylic acid or other oxidized derivatives.

    Reduction: Formation of 5-(2-methoxyethoxy)-1H-indoline or other reduced derivatives.

    Substitution: Formation of various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemistry: 5-(2-Methoxyethoxy)-1H-indole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been explored as potential drug candidates for various diseases, and this compound may serve as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the synthesis of polymers and other functional materials.

Comparison with Similar Compounds

    5-Methoxy-1H-indole: Similar structure but with a methoxy group at the 5-position.

    5-Ethoxy-1H-indole: Similar structure but with an ethoxy group at the 5-position.

    5-(2-Ethoxyethoxy)-1H-indole: Similar structure but with a 2-ethoxyethoxy group at the 5-position.

Uniqueness: 5-(2-Methoxyethoxy)-1H-indole is unique due to the presence of the 2-methoxyethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-methoxyethoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLAYGBHGUOPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxy-indole (15.2 g, 114 mmol) in 250 ml of dry acetone 2-methoxyethyl iodide (15 ml, 141 mmol, 1.25 equiv) and anhydrous K2CO3 (46.7 g, 338 mmol, 3 equiv) are added and the mixture is refluxed. Additional amounts of 0.5 equiv of 2-methoxyethyl iodide and K2CO3 are added each day. After 6 days TLC (toluene-acetone, 9:1) indicates the absence of starting material. The solid is removed by filtration, and the solvent is evaporated. The residue is taken up in dichloromethane (800 ml) and the solution is washed with 2 M aqueous HCl, 10% aqueous NaHCO3, and water. The organic layer is dried and concentrated. Column chromatography (toluene-acetone, 9:1) provides 5-(2-methoxyethoxy)-1H-indole (18.8 g, 86%). M.p. 58-60° C. (from ethyl acetate-light petroleum).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
acetone 2-methoxyethyl iodide
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-hydroxyindole (5 g, 15 mmol) was dissolved in acetone (75 mL), cesium carbonate (5.38 g, 16.5 mmol) and 2-bromoethyl methyl ether (1.55 mL, 16.5 mmol) were added and the reaction mixture was stirred at reflux under nitrogen overnight. Acetone was concentrated. The residue was dissolved in water and extracted twice with EtOAc. The combined organic layers were dried over Na2SO4, filtered and concentrated. The crude residue was purified by flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 7/3) to give the desired material. TLC, Rf (c-hexane/EtOAc 1:1)=0.6; MS (LC-MS): 192.1 [M+H]+, 214.0 [M+Na]+, 405.1 [2M+Na]+; tR (HPLC conditions f): 1.56 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
1.55 mL
Type
reactant
Reaction Step Two

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